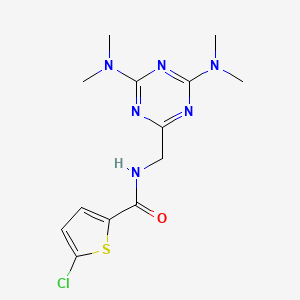

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-chlorothiophene-2-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

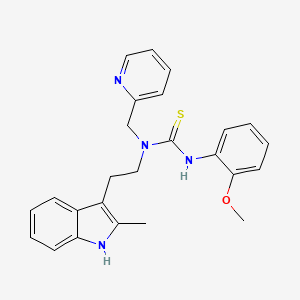

The compound belongs to the class of triazines, a group known for their diverse chemical behavior and utility in various applications, including medicinal chemistry and material science. Its structure suggests potential for interaction with biological molecules, given the presence of functional groups capable of forming hydrogen bonds and other types of non-covalent interactions.

Synthesis Analysis

Synthesis of related triazine derivatives often involves cyclization reactions starting from chloro- or amino-triazines. For instance, ethylene-bridged bis(hydroxylamino-1,3,5-triazine) compounds have been synthesized from 2,4,6-trichloro-1,3,5-triazine, demonstrating the versatility of triazine chemistry in creating ligand frameworks with potential for complexation with metals (Tal Hermon & Edit Y. Tshuva, 2008).

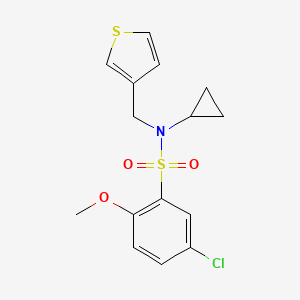

Molecular Structure Analysis

Triazine compounds exhibit a variety of molecular conformations and electronic structures. The structure of similar compounds, like 3,7‐bis(dimethylamino)‐phenothiazine derivatives, show significant deviations from planarity, highlighting the complex conjugate systems within these molecules and their potential electronic interactions (I. Fujii et al., 1993).

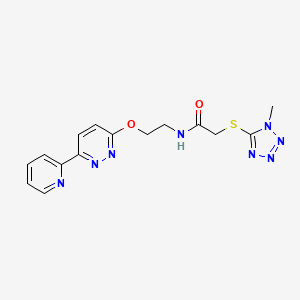

Chemical Reactions and Properties

Triazines participate in a wide range of chemical reactions, reflecting their rich chemical properties. For instance, the oxidation of 2-hydroxyamino-4,6-bis(dimethylamino)-1,3,5-triazine leads to the formation of nitroso and azoxy derivatives, showcasing the triazine's reactivity towards oxidation agents (V. F. Sedova et al., 1987).

作用机制

Target of Action

The primary target of this compound is cholesterol . The compound serves as a fluorescence probe for the targeted detection of cholesterol . The compound’s role as a cholesterol-selective chelator suggests that it may interact with cholesterol in biological systems .

Mode of Action

The compound interacts with its target, cholesterol, through a process known as quenching . This process involves the compound forming assemblies in a water/ethanol environment, which are then quenched or deactivated by the presence of cholesterol . The compound’s mode of action is characterized by its ability to re-brighten or reactivate its fluorescence upon the addition of cholesterol .

Biochemical Pathways

The compound’s interaction with cholesterol suggests that it may influence pathways related to cholesterol metabolism and transport .

Result of Action

The primary result of the compound’s action is the enhancement of its fluorescence intensity in the presence of cholesterol . This suggests that the compound could potentially be used as a diagnostic tool for detecting cholesterol levels in biological samples .

Action Environment

The compound’s action is influenced by the presence of cholesterol in its environment . Additionally, the compound’s fluorescence properties suggest that it may be sensitive to changes in environmental conditions such as temperature and pH.

安全和危害

未来方向

属性

IUPAC Name |

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-5-chlorothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN6OS/c1-19(2)12-16-10(17-13(18-12)20(3)4)7-15-11(21)8-5-6-9(14)22-8/h5-6H,7H2,1-4H3,(H,15,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REEPUDNZDGELDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CC=C(S2)Cl)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.83 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(3,4-Dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2490359.png)

![2-[(2R,6S)-4-(2-chloropyridine-4-carbonyl)-2,6-dimethylpiperazin-1-yl]ethan-1-ol](/img/structure/B2490360.png)

![7-ethyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2490361.png)

![4-Chloro-2-({[3-(trifluoromethoxy)phenyl]amino}methyl)phenol](/img/structure/B2490366.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2490369.png)

![4-((6-((2-(butylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-(3,4-dimethoxyphenethyl)benzamide](/img/structure/B2490372.png)

![N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2490373.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2490379.png)